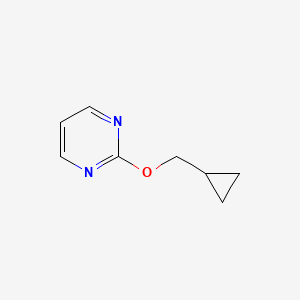

2-(Cyclopropylmethoxy)pyrimidine

Description

Contextualization within Pyrimidine (B1678525) Heterocycles and Cyclopropyl (B3062369) Ethers

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. rsc.org This arrangement renders the 2-, 4-, and 6-positions electron-deficient, influencing their reactivity and interaction with biological targets. scialert.net The pyrimidine core is a cornerstone of nucleic acids (cytosine, thymine, and uracil) and is present in many approved drugs. scialert.netnih.gov The derivatization of the pyrimidine ring is a common strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

The cyclopropyl group, a three-membered carbocyclic ring, is another structural motif of increasing importance in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable characteristics to a molecule, including increased metabolic stability and enhanced binding affinity to target proteins. When combined as a cyclopropylmethoxy ether, this substituent introduces both steric bulk and a degree of flexibility via the ether linkage, which can be crucial for optimizing interactions within a receptor's binding pocket.

The compound 2-(cyclopropylmethoxy)pyrimidine, therefore, represents a confluence of these two important structural classes. The pyrimidine scaffold provides a well-established platform for biological activity, while the cyclopropylmethoxy group offers a means to explore novel chemical space and potentially improve upon existing pyrimidine-based compounds.

Rationale for Academic Investigation of this compound Derivatives

The academic and industrial interest in this compound and its derivatives stems from the pursuit of novel bioactive molecules. The core pyrimidine structure is a known pharmacophore, and the addition of the cyclopropylmethoxy substituent can lead to the discovery of compounds with new or improved biological activities. mdpi.com Research into these derivatives is often driven by the desire to develop new therapeutic agents for a range of diseases. nih.gov

Key areas of investigation for pyrimidine derivatives include their potential as:

Enzyme Inhibitors: The pyrimidine scaffold can be tailored to fit into the active sites of various enzymes. For instance, substituted pyrimidines have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and BACE-1 for Alzheimer's disease. nih.govnih.gov

Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents. nih.gov

Antidiabetic Agents: Researchers have explored pyrimidine derivatives for their potential to inhibit enzymes like α-amylase, which is relevant in the management of type-II diabetes. remedypublications.com

Overview of Research Trajectories in Pyrimidine Chemistry Relevant to this compound

The investigation of this compound aligns with several key research trajectories in contemporary pyrimidine chemistry. These include the development of efficient synthetic methodologies and the exploration of structure-activity relationships (SAR).

Modern synthetic organic chemistry provides a variety of tools for the construction and modification of pyrimidine derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, for example, have proven to be powerful methods for creating C-C and C-heteroatom bonds at various positions on the pyrimidine ring, enabling the synthesis of a diverse library of compounds for biological screening. elsevierpure.comelsevierpure.com The Biginelli reaction is another classic and efficient one-pot method for synthesizing pyrimidine derivatives. mdpi.com

A significant focus of pyrimidine research is the systematic exploration of how different substituents at various positions on the ring affect biological activity. This SAR analysis is crucial for rational drug design. rsc.org For example, studies on 2,4,6-substituted pyrimidines have provided insights into the structural requirements for BACE-1 inhibition. nih.gov Similarly, the investigation of pyridine-pyrimidine hybrids has led to the discovery of potent and selective COX-2 inhibitors. nih.gov The knowledge gained from these and other SAR studies on various pyrimidine series informs the design and synthesis of new derivatives, including those based on the this compound scaffold.

The table below provides an overview of some key research areas and findings for pyrimidine derivatives, which are relevant to the study of this compound.

| Research Area | Key Findings | Relevant Compounds/Derivatives |

| Enzyme Inhibition | Identification of potent inhibitors for various therapeutic targets. | 2,4,6-substituted pyrimidines as BACE-1 inhibitors. nih.gov Pyridine-pyrimidine hybrids as selective COX-2 inhibitors. nih.gov |

| Antimicrobial Activity | Discovery of broad-spectrum antibacterial and antifungal agents. | Poly-fused pyrimidine derivatives. nih.gov |

| Antidiabetic Potential | Development of α-amylase inhibitors for type-II diabetes. | Substituted pyrimidine derivatives. remedypublications.com |

| Synthetic Methods | Efficient construction of diverse pyrimidine libraries. | Use of palladium-catalyzed cross-coupling reactions. elsevierpure.comelsevierpure.com The Biginelli reaction. mdpi.com |

| Structure-Activity Relationship (SAR) | Understanding the impact of substituents on biological activity. | Studies on various substituted pyrimidine series. rsc.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLCOASCFVTOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylmethoxy Pyrimidine and Its Analogues

Strategies for Pyrimidine (B1678525) Ring Construction with 2-Substitution

The formation of a pyrimidine ring with a substituent at the 2-position is a foundational step in the synthesis of the target molecule. Various classical and modern cyclization strategies can be employed, each with its own set of advantages and limitations.

Precursor Synthesis and Functionalization for Pyrimidine Cyclization

The choice of precursors is critical for the successful construction of the pyrimidine ring. Typically, a three-carbon component is reacted with a reagent containing a C-N-C backbone.

One common approach involves the use of β-dicarbonyl compounds or their synthetic equivalents. For instance, malonaldehyde or its protected forms can serve as the three-carbon unit. Another versatile precursor is 1,1,3,3-tetraethoxypropane, which can be hydrolyzed in situ to generate malondialdehyde.

The nitrogen-containing component is often a guanidine (B92328) or an amidine derivative. The use of guanidine hydrochloride in condensation reactions with β-dicarbonyl compounds leads to the formation of 2-aminopyrimidines. jddtonline.infonih.gov These 2-aminopyrimidines are versatile intermediates that can be subsequently converted to 2-hydroxypyrimidines via diazotization followed by hydrolysis, or directly to 2-halopyrimidines.

Established Cyclization Reactions for 2-Substituted Pyrimidines

The principal synthesis of pyrimidines involves the condensation of a compound containing an amidine functional group with a β-dicarbonyl compound. jddtonline.info This method is widely used for the preparation of a variety of substituted pyrimidines.

A notable method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. rsc.org This approach provides a direct route to 2-substituted pyrimidines.

Another established method is the reaction of chalcones with guanidine hydrochloride in the presence of a base, such as sodium hydroxide, to yield 2-aminopyrimidine (B69317) derivatives. humanjournals.com These can then be further functionalized.

The following table summarizes key cyclization reactions for the formation of 2-substituted pyrimidine precursors:

| Three-Carbon Component | C-N-C Reagent | Product Type | Reference |

| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | jddtonline.infonih.gov |

| Chalcone | Guanidine Hydrochloride | 2-Aminopyrimidine | humanjournals.com |

| 3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt | Amidinium Salt | 2-Substituted Pyrimidine-5-carboxylic ester | rsc.org |

Introduction of the Cyclopropylmethoxy Moiety

Once the pyrimidine ring with a suitable leaving group at the 2-position is synthesized, the next crucial step is the introduction of the cyclopropylmethoxy group. This is typically achieved through etherification reactions.

Etherification and Alkylation Routes for Methoxy-Pyrimidines

The most common precursor for the introduction of the cyclopropylmethoxy group is a 2-halopyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine. These can be synthesized from the corresponding 2-hydroxypyrimidines by treatment with reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. ias.ac.inorgsyn.org

The Williamson ether synthesis is a classical and widely used method for this transformation. rsc.orgacs.orgresearchgate.netorganic-chemistry.org This Sₙ2 reaction involves the deprotonation of cyclopropylmethanol (B32771) with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces the halide from the 2-position of the pyrimidine ring.

Alternatively, the Mitsunobu reaction provides another route for the etherification of 2-hydroxypyrimidines. nih.govresearchgate.netbeilstein-journals.orgrsc.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by cyclopropylmethanol.

The table below outlines common etherification methods:

| Pyrimidine Substrate | Reagent | Reaction Type | Key Features | Reference |

| 2-Halopyrimidine | Cyclopropylmethanol, Base (e.g., NaH) | Williamson Ether Synthesis | Classical, good for primary halides | rsc.orgacs.orgresearchgate.netorganic-chemistry.org |

| 2-Hydroxypyrimidine (B189755) | Cyclopropylmethanol, PPh₃, DEAD/DIAD | Mitsunobu Reaction | Mild conditions, inversion of stereochemistry if applicable | nih.govresearchgate.netbeilstein-journals.orgrsc.org |

Cyclopropanation Strategies for Cyclopropyl-Containing Precursors

While the direct introduction of the complete cyclopropylmethoxy group is more common, an alternative strategy involves the synthesis of a pyrimidine derivative already containing a part of the side chain, which is then converted to the cyclopropyl (B3062369) group. However, for 2-(cyclopropylmethoxy)pyrimidine, the synthesis of cyclopropylmethanol as a separate reagent is generally more straightforward.

Cyclopropylmethanol itself can be synthesized through various methods, including the reduction of cyclopropanecarboxylic acid or its esters with reducing agents like lithium aluminum hydride (LiAlH₄).

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry offers more advanced and efficient methods for the construction of C-O bonds, which can be applied to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for etherification. nih.govrsc.org For instance, the Buchwald-Hartwig amination protocol has been adapted for C-O bond formation, allowing the coupling of aryl halides with alcohols under milder conditions than traditional methods. While specific examples for this compound might be scarce in literature, the general methodology is applicable. These reactions often employ a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Copper-catalyzed cross-coupling reactions also provide an alternative for the synthesis of 2-alkoxypyrimidines. nih.gov For example, copper-promoted oxidative dehydrosulfurative carbon-oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols has been reported as a method to access 2-alkoxypyrimidines. nih.govrsc.org

These catalytic methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

The synthesis of substituted pyrimidines, including alkoxy-pyrimidines like this compound, heavily relies on transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental to building the target molecular architecture. Two of the most prominent strategies in this area are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. researchgate.netlibretexts.org In the context of pyrimidine synthesis, it is typically employed to introduce amine substituents onto a pyrimidine ring, often starting from a halogenated pyrimidine precursor like 2-chloropyrimidine. nih.gov The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding amines using a palladium catalyst system consisting of dichlorobis(triphenylphosphine)Pd(II), the ligand xantphos, and sodium tert-butoxide as the base. nih.gov This approach has been successfully applied to create a variety of substituted aminopyrimidines with moderate to good yields. nih.gov Novel pyrido[2,3-d]pyrimidines have also been synthesized using a cascade reaction that incorporates a Buchwald-Hartwig cross-coupling step under microwave irradiation. rsc.org

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O, C-N, or C-S bonds. wikipedia.orgorganic-chemistry.org To synthesize a 2-alkoxypyrimidine, the Ullmann ether synthesis is particularly relevant. This reaction would involve coupling a halopyrimidine (e.g., 2-chloropyrimidine) with an alcohol (cyclopropylmethanol) in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced the use of soluble copper catalysts supported by ligands like diamines, phenanthroline, or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgmdpi.com The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

Beyond palladium and copper, other transition metals have been explored for pyrimidine synthesis. Niobium(V) chloride (NbCl5), for example, has been used to mediate the intermolecular cycloaddition of alkynes and nitriles to produce substituted pyrimidines with high yields and excellent selectivity. acs.org Iron-catalyzed multicomponent reactions also represent a sustainable approach for pyrimidine synthesis. rsc.org

| Reaction Type | Catalyst System | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(PPh₃)₄ / Cs₂CO₃ | 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine + Substituted Piperazine | C-N | tandfonline.com |

| Buchwald-Hartwig Amination | Pd(II) / Xantphos / NaO-t-Bu | Halopyrimidine + Amine | C-N | nih.gov |

| Ullmann Condensation (Ether Synthesis) | Copper or Copper Salts | Aryl Halide + Alcohol/Phenol | C-O | wikipedia.org |

| Ullmann-Type C-N Coupling (Goldberg Reaction) | CuI / Phenanthroline | Aryl Halide + Aniline | C-N | wikipedia.org |

| Nb-Mediated Cycloaddition | NbCl₅ | Alkyne + Aryl Nitrile | C-C and C-N | acs.org |

| Sustainable MCR | FeCl₃ / NH₄I | Alkyl Lactate + Aldehyde + Ammonium Iodide | C-C and C-N | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com In pyrimidine synthesis, these principles are increasingly being applied to develop more sustainable and efficient methods. Key green approaches include microwave-assisted synthesis, the use of environmentally friendly catalysts, and multicomponent reactions (MCRs). rasayanjournal.co.innih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. foliamedica.bg It often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The synthesis of various pyrimidine derivatives, such as 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and tetrahydropyrimidines, has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this technique. foliamedica.bgnih.gov

Green catalysts and solvent-free conditions are another cornerstone of green pyrimidine synthesis. Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium. rsc.org Iron(III)-catalyzed protocols have been developed for the sustainable one-pot synthesis of pyrimidines from biomass-derived materials. rsc.org Furthermore, solvent-free methods, such as ball milling or "grindstone chemistry," offer clean reactions with simple workup procedures and high yields. rasayanjournal.co.inresearchgate.net These mechanical methods work by creating an amorphous mixture of reactants, which increases the surface area available for the reaction. rasayanjournal.co.in

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that contains portions of all the initial components. rasayanjournal.co.in This approach is highly atom-economical and efficient, as it avoids the need for isolating intermediates, thereby saving time, solvents, and energy. jmaterenvironsci.com The Biginelli condensation is a classic example of an MCR used for synthesizing dihydropyrimidines, and many green variations of this reaction have been developed using catalysts like CuCl₂·2H₂O or by performing the reaction under solvent-free conditions. researchgate.net

| Green Chemistry Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, improved purity. | rasayanjournal.co.infoliamedica.bgnih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. | High atom economy, reduced waste, simplified procedures. | jmaterenvironsci.comrasayanjournal.co.in |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanical methods like grinding (mechanochemistry). | Eliminates toxic solvents, simple workup, clean reactions. | rasayanjournal.co.inresearchgate.net |

| Use of Green Catalysts | Employing earth-abundant and low-toxicity metals like iron, or using water as a solvent. | Reduced environmental impact, lower cost, sustainability. | rsc.orgjmaterenvironsci.com |

| Ultrasonic Synthesis | Use of ultrasound to promote the reaction. | Shorter reaction times, higher yields, milder conditions. | jmaterenvironsci.comrasayanjournal.co.in |

Chemo- and Regioselectivity in Synthetic Pathways

For a molecule like this compound, achieving the correct substitution pattern is paramount. The pyrimidine ring has multiple potential reaction sites, and controlling which site reacts is a challenge of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of reaction at a specific position on a molecule.

In pyrimidine chemistry, this is often exemplified by the selective functionalization of di- or tri-halopyrimidines. For example, 2,4-dichloropyrimidine (B19661) has two chlorine atoms that can be substituted. Under standard nucleophilic aromatic substitution (SNAr) conditions, a reaction with an amine might yield a mixture of products where the amine has substituted the chlorine at the C4 position and the C2 position. acs.org

However, transition metal catalysis can offer a high degree of regioselectivity. It has been shown that the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines proceeds with high regioselectivity, cleanly yielding the C4-aminated product. acs.orgthieme-connect.com This selectivity is attributed to the influence of the palladium catalyst, as excluding the catalyst leads to a mixture of C4 and C2 isomers. thieme-connect.com The choice of ligand and the electronic nature of other substituents on the pyrimidine ring can also influence the outcome. acs.org For instance, an electron-donating group at the C6 position can slightly diminish the regioselectivity compared to an electron-neutral group. acs.org

Similarly, copper-catalyzed amination of pyrimidines containing different halogen atoms has been shown to be highly chemoselective, providing monoaminated products in very good yields. organic-chemistry.org Niobium-catalyzed cycloaddition reactions have also been reported to proceed with excellent chemo- and regioselectivity to form specific tri- and tetrasubstituted pyrimidines. acs.org The ability to direct substitution to a specific position is crucial for the synthesis of a defined isomer like this compound, where the alkoxy group must be installed exclusively at the C2 position, avoiding reaction at the C4 or C6 positions.

| Substrate | Reaction Conditions | Observed Selectivity | Outcome | Reference |

|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | SNAr (e.g., K₂CO₃, DMAc) | Low Regioselectivity | Mixture of C4 and C2 amination products (e.g., 70:30 ratio). | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Pd-Catalyzed Amination (Buchwald-Hartwig) | High Regioselectivity | Clean formation of the C4-aminated product. | acs.orgthieme-connect.com |

| Alkynes and Nitriles | NbCl₅-Mediated Cycloaddition | Excellent Chemo- and Regioselectivity | Specific tri- and tetrasubstituted pyrimidines. | acs.org |

| Pyrimidines with different halogens | Cu(II)-PTABS-Promoted Amination | High Chemoselectivity | Monoaminated products. | organic-chemistry.org |

| Divinyl esters and Pyrimidines | Chemo-enzymatic (K₂CO₃ then Lipase) | High Regioselectivity | Regioselective acylation at a specific hydroxyl group. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of 2 Cyclopropylmethoxy Pyrimidine

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a comprehensive understanding of the molecular structure and dynamics of 2-(cyclopropylmethoxy)pyrimidine in various states.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons within a molecule, providing insights into its electronic environment and connectivity. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its structure.

In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring are expected to appear as distinct signals in the aromatic region. The hydrogen at the C5 position would likely appear as a singlet, while the hydrogens at C4 and C6 would show characteristic doublet or triplet splitting patterns depending on their coupling with adjacent protons. The cyclopropylmethoxy group would exhibit a unique set of signals. The methylene (B1212753) protons (O-CH₂) adjacent to the oxygen atom are expected to resonate as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) group. The cyclopropyl protons themselves would present as a complex multiplet in the upfield region of the spectrum due to their diastereotopic nature and complex spin-spin coupling. organicchemistrydata.orgpitt.edusigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum would further corroborate the structure. The carbon atoms of the pyrimidine ring would appear in the downfield region, with their chemical shifts influenced by the nitrogen atoms and the methoxy (B1213986) substituent. The carbons of the cyclopropylmethoxy group would be found in the upfield region, with the methylene carbon (O-CH₂) appearing at a characteristic chemical shift for an ether linkage. organicchemistrydata.orgpitt.edusigmaaldrich.comcarlroth.comworldscientific.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine H-4/H-6 | ~8.3 - 8.7 | ~158 - 162 |

| Pyrimidine H-5 | ~6.8 - 7.2 | ~110 - 115 |

| O-CH₂ | ~4.2 - 4.5 (d) | ~70 - 75 |

| Cyclopropyl CH | ~1.2 - 1.5 (m) | ~10 - 15 |

| Cyclopropyl CH₂ | ~0.3 - 0.7 (m) | ~3 - 8 |

| Pyrimidine C-2 | - | ~163 - 167 |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. ijera.comresearchgate.net The spectra are complementary, with FT-IR being more sensitive to polar bonds and FT-Raman to non-polar bonds. ijera.com

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the pyrimidine ring would appear in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage would be prominent in the 1250-1000 cm⁻¹ range. The cyclopropyl group has characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation modes (ring breathing) at lower wavenumbers. acs.orgcolab.wsacs.orguci.edutandfonline.com The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. ijera.comresearchgate.netnih.gov

The FT-Raman spectrum would complement this information, with strong signals often observed for the symmetric vibrations of the pyrimidine ring and the C-C bonds of the cyclopropyl group. ijera.comnih.gov

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch (pyrimidine) | 3100 - 3000 (m) | 3100 - 3000 (w) |

| Cyclopropyl C-H Stretch | 3080 - 3000 (m) | 3080 - 3000 (s) |

| Aliphatic C-H Stretch (CH₂) | 2980 - 2850 (m) | 2980 - 2850 (s) |

| Pyrimidine Ring Stretch (C=N, C=C) | 1600 - 1400 (s) | 1600 - 1400 (m) |

| C-O-C Asymmetric Stretch | 1250 - 1200 (s) | 1250 - 1200 (w) |

| C-O-C Symmetric Stretch | 1100 - 1000 (s) | 1100 - 1000 (m) |

| Cyclopropyl Ring Breathing | ~1020 (w) | ~1020 (s) |

s = strong, m = medium, w = weak

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns under ionization. acs.orgnih.govlibretexts.orgmiamioh.eduuni-saarland.de For this compound (C₈H₁₀N₂O), the high-resolution mass spectrum (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺·) would be observed, and its fragmentation would likely proceed through several pathways. sapub.orgresearchgate.netcore.ac.ukmsu.edu A common fragmentation for ethers is the alpha-cleavage, leading to the loss of the cyclopropyl radical and formation of a stable oxonium ion. libretexts.org Another likely fragmentation pathway involves the cleavage of the ether bond to lose the cyclopropylmethoxy group, resulting in a pyrimidinyl cation. Fragmentation of the pyrimidine ring itself can also occur, leading to smaller, characteristic fragment ions. sapub.orgresearchgate.netcore.ac.uk

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 150 | [C₈H₁₀N₂O]⁺· | Molecular Ion |

| 109 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 95 | [C₄H₃N₂O]⁺ | Loss of cyclopropylmethyl group |

| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

X-ray Crystallographic Analysis of this compound Analogues

While a crystal structure for this compound itself may not be publicly available, analysis of its analogues provides significant insight into its likely solid-state conformation and intermolecular interactions. rsc.orgiucr.orgnih.govmdpi.comrsc.org

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of pyrimidine analogues is often governed by a network of weak intermolecular interactions. rsc.orgrsc.orgacs.orgresearchgate.net Hydrogen bonding, though not of the strong, classical type in this molecule, can occur through C-H···N and C-H···O interactions, where the hydrogen atoms of the pyrimidine or cyclopropyl groups interact with the nitrogen atoms of an adjacent pyrimidine ring or the ether oxygen. rsc.orgrsc.orgacs.org

Conformational Landscape and Dynamic Studies

Rotational Barriers and Preferred Conformations around Linker Groups

Rotation around the Ar-O Bond: The orientation of the cyclopropylmethoxy group relative to the pyrimidine ring is a critical conformational parameter. In related alkoxy-aromatic systems, the plane of the C-O-C bond tends to be either coplanar or perpendicular to the aromatic ring, influenced by a balance of steric hindrance and electronic effects (conjugation). For 2-alkoxypyrimidines, computational studies on similar structures suggest a significant degree of rotational freedom. chemrxiv.orgchemrxiv.org The energy barrier for this rotation determines the rate of interconversion between different conformers.

Rotation around the O-CH₂ and CH₂-C(cyclopropyl) Bonds: The conformation of the cyclopropylmethyl ether moiety is well-studied. Microwave spectroscopy of cyclopropyl methyl ether has shown that the molecule predominantly adopts a gauche conformation. aip.org This preference is attributed to stabilizing interactions and the avoidance of steric clashes.

Similarly, the orientation of the cyclopropyl ring relative to the adjacent methylene group is a defining feature. Theoretical and experimental studies on various arylcyclopropane derivatives indicate a general preference for a "bisected" conformation. rsc.org In this arrangement, the C-H bond of the methylene group lies in the plane of the cyclopropyl ring, which allows for favorable electronic interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the adjacent molecular orbitals. The rotational barrier for the cyclopropyl group in cyclopropylmethyl cations has been estimated to be approximately 14 kcal/mol, indicating a significant energy cost for deviating from the preferred conformation. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Based on these analogous systems, the preferred conformation of this compound is likely a combination where the ether linkage is gauche and the cyclopropyl group maintains a bisected orientation relative to the C-O bond.

| Molecular Fragment | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Cyclopropylmethyl Cation | Rotational Barrier (C-C bond) | ~14 kcal/mol | Solvolysis Rates | cdnsciencepub.com, cdnsciencepub.com |

| Cyclopropyl Methyl Ether | Preferred Conformation | Gauche | Microwave Spectroscopy | aip.org |

| Arylcyclopropanes | Preferred Conformation | Bisected | Computational Analysis | rsc.org |

Solution-State Conformational Analysis

The conformation of molecules in solution can differ from their gas-phase or solid-state structures due to solvent effects. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these solution-state conformations. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful for determining the spatial proximity of atoms.

For alkoxy-pyrimidine derivatives, such as those found in complex nucleosides, NMR studies have been instrumental in defining the conformational equilibria of the sugar pucker and the orientation of the alkoxy side chains. researchgate.netacs.org In these studies, the absence or presence of specific NOE signals between protons on the pyrimidine ring and those on the alkoxy group can provide definitive evidence for the predominant conformation. For instance, an NOE between a pyrimidine proton and the methylene protons of the cyclopropylmethoxy group would indicate a close spatial arrangement, helping to define the average torsional angle around the Ar-O bond in solution.

In the context of this compound, a detailed solution-state analysis would involve two-dimensional NMR experiments. The expected flexibility in the alkoxy side chain, as observed in related dihydrofolate reductase inhibitors containing pyrimidine moieties, suggests that the molecule may exist as a mixture of rapidly interconverting conformers in solution. nih.gov The observed NMR parameters would therefore represent a population-weighted average of these conformations.

| Technique | Information Obtained | Application to this compound (Hypothetical) |

|---|---|---|

| ¹H-¹H NOESY/ROESY | Through-space proton-proton proximities (< 5 Å) | Determine the relative orientation of the pyrimidine ring and the cyclopropylmethyl group. |

| ¹H-¹³C HSQC/HMBC | One-bond and long-range carbon-proton correlations | Confirm assignments and provide structural connectivity. |

| Variable Temperature NMR | Information on dynamic processes and rotational barriers | Potentially resolve individual conformers at low temperatures or measure the energy barrier to rotation around the Ar-O bond. |

Chemical Reactivity and Transformation Pathways of the 2 Cyclopropylmethoxy Pyrimidine Core

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Substitutions at the Pyrimidine Core (e.g., C-4, C-5, C-6 positions)

The electron-deficient character of the pyrimidine ring makes electrophilic substitution challenging unless the ring is activated by electron-donating groups. bhu.ac.inresearchgate.net The C-2, C-4, and C-6 positions are particularly electron-poor, making the C-5 position the most favorable site for electrophilic attack, albeit often requiring forcing conditions. researchgate.netscialert.netnumberanalytics.com Conversely, the electron-deficient nature of the C-2, C-4, and C-6 positions makes them susceptible to nucleophilic attack, especially when a good leaving group is present. bhu.ac.innumberanalytics.com

Nucleophilic aromatic substitution (SNAr) is a common transformation for functionalizing the pyrimidine core. For instance, 2,4-dichloropyrimidines are versatile intermediates where the chlorine atoms can be sequentially displaced by various nucleophiles. nih.govwuxiapptec.com The regioselectivity of these substitutions is influenced by the electronic nature of other substituents on the ring. wuxiapptec.com While C-4 substitution is generally favored in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct nucleophilic attack to the C-2 position. wuxiapptec.com

The introduction of substituents at various positions of the pyrimidine ring can be achieved through different strategies. For example, a deconstruction-reconstruction approach allows for the diversification of the pyrimidine core by transforming it into a reactive intermediate that can then be cyclized with various partners to introduce new substituents at the C-2 position. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine Derivatives

| Starting Material | Reagent | Position of Substitution | Product | Reference |

| 2,4-dichloropyrimidine (B19661) | Anilines/Amines | C-2 and C-4 | 2,4-disubstituted pyrimidines | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide | C-4 | Corresponding 4-substituted pyrimidines | rsc.org |

| 2,4-dichloro-6-methoxypyrimidine | Nucleophile | C-2 | 2-substituted-4-chloro-6-methoxypyrimidine | wuxiapptec.com |

Reactivity of Nitrogen Atoms within the Pyrimidine Ring

The nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. Quaternization of the nitrogen atoms significantly enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl This increased reactivity facilitates ring-opening and ring-transformation reactions that might otherwise require harsh conditions. wur.nl For example, N-alkylpyrimidinium salts react with nucleophiles like hydroxylamine (B1172632) at room temperature, whereas the parent pyrimidine requires much higher temperatures for the same transformation. wur.nl

Transformations of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, characterized by its high ring strain and significant p-character of its C-C bonds, can undergo a variety of unique chemical transformations. rsc.org

Ring-Opening Reactions and Rearrangements

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions, which can be initiated by various stimuli, including radical species or acidic conditions. rsc.orgbeilstein-journals.org These reactions can lead to the formation of linear or rearranged products. The activation of the cyclopropane (B1198618) ring, often by the introduction of electron-donating or electron-withdrawing groups, is typically required to facilitate C-C bond cleavage. rsc.org For instance, cyclopropylcarbinyl radicals can undergo rapid ring-opening. acs.org The Cloke-Wilson rearrangement is a notable example where activated cyclopropanes undergo ring-opening and subsequent cyclization to form five-membered heterocycles. researchgate.net

Functionalization of the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring can be achieved through methods such as C-H activation. nih.gov Another strategy involves the use of a functional handle, such as a sulfoxide (B87167) group, which can be converted to a cyclopropyl Grignard reagent. This intermediate can then be trapped with various electrophiles or participate in cross-coupling reactions to introduce new substituents onto the cyclopropyl ring. nih.gov

Reactivity of the Ether Linkage

The ether linkage in 2-(cyclopropylmethoxy)pyrimidine connects the pyrimidine core to the cyclopropyl moiety. Ether linkages are generally stable but can be cleaved under strongly acidic conditions. researchgate.net In the context of drug discovery, replacing a more metabolically labile group, such as a thioether, with an ether linkage can improve the metabolic stability of a molecule. The ether can also be synthesized via nucleophilic substitution, for example, by reacting a chloropyrimidine with cyclopropylmethanol (B32771) in the presence of a base. acs.org

Cleavage and Formation Reactions of the this compound Core

The this compound moiety is characterized by the ether linkage between the pyrimidine ring and the cyclopropylmethyl group. The chemical reactivity of this core is largely dictated by the nature of this ether bond and the electronic properties of the pyrimidine ring. The pyrimidine ring, being a π-deficient heterocycle, influences the reactivity of the attached ether group.

Cleavage of the Cyclopropylmethoxy Ether:

The cleavage of the ether bond in this compound can be achieved under various conditions, typically involving strong acids or Lewis acids. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon atom. The specific products of the cleavage reaction depend on the reaction conditions and the nucleophile employed.

For instance, treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the formation of 2-hydroxypyrimidine (B189755) and cyclopropylmethyl halide. The reaction mechanism involves the protonation of the ether oxygen, making the cyclopropylmethyl group susceptible to nucleophilic attack by the halide ion.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers and could be applied to this compound. The reaction would yield 2-hydroxypyrimidine and brominated cyclopropane derivatives. The general reactivity for ether cleavage is influenced by the stability of the potential carbocation intermediate, although a primary carbocation on the cyclopropylmethyl group is unlikely. The reaction likely proceeds through an Sₙ2-type mechanism.

It is also important to consider the potential for ring-opening of the cyclopropyl group under strongly acidic conditions, which could lead to a mixture of products. The stability of the cyclopropylmethyl cation is a complex issue, and its rearrangement to a homoallyl or cyclobutyl cation can occur, further diversifying the potential reaction outcomes.

Formation of the this compound Ether:

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with cyclopropylmethanol in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the alcohol to form the corresponding alkoxide, which then acts as a nucleophile and displaces the halide from the pyrimidine ring.

The efficiency of this synthesis is dependent on several factors, including the choice of base, solvent, and reaction temperature. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can facilitate the reaction. The reactivity of the 2-halopyrimidine is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which makes the C2 position susceptible to nucleophilic aromatic substitution.

An alternative approach involves the reaction of 2-hydroxypyrimidine with a cyclopropylmethyl halide or tosylate in the presence of a base. However, the first method, starting from a 2-halopyrimidine, is generally more common due to the higher reactivity of the halide as a leaving group.

Mechanisms of Chemical Transformations

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of the cleavage and formation reactions of the this compound ether are influenced by several factors. For the Williamson ether synthesis, the reaction typically follows second-order kinetics, being first order in both the 2-halopyrimidine and the cyclopropylmethoxide. The rate is influenced by the concentration of the reactants, the temperature, and the nature of the solvent. The use of a phase-transfer catalyst can sometimes accelerate the reaction in a biphasic system.

Thermodynamically, the formation of the ether is generally an exothermic process, favored by the formation of a stable C-O bond and an inorganic salt as a byproduct. The equilibrium can be shifted towards the product by removing the byproduct or by using an excess of one of the reactants.

For the ether cleavage reaction, the kinetics are dependent on the concentration of the acid catalyst and the substrate. The reaction rate increases with the strength of the acid. The thermodynamic favorability of the cleavage reaction is dependent on the relative stability of the products versus the starting materials. The formation of a stable 2-hydroxypyrimidine tautomer (2-pyridone) can be a driving force for the reaction.

| Reaction | Typical Reagents | Solvent | Temperature | Kinetic Profile | Thermodynamic Profile |

| Ether Formation | 2-Chloropyrimidine, Cyclopropylmethanol, NaH | DMF | Room Temp. to 80 °C | Second-order | Exothermic, Favorable |

| Ether Cleavage | HBr (48%) | Acetic Acid | Reflux | Dependent on [H⁺] | Dependent on product stability |

Identification of Reaction Intermediates

In the formation of this compound via the Williamson ether synthesis, the key reactive intermediate is the cyclopropylmethoxide anion . This is formed in situ by the action of a base on cyclopropylmethanol. The presence of this intermediate can be inferred from the necessity of a base for the reaction to proceed.

During the acid-catalyzed cleavage of the ether, a key intermediate is the oxonium ion , formed by the protonation of the ether oxygen. This protonation makes the ether susceptible to nucleophilic attack. In the case of an Sₙ2 mechanism, a transition state involving the simultaneous attack of the nucleophile and the departure of the leaving group (the protonated pyrimidine alcohol) is postulated.

In scenarios involving potential carbocation formation, the cyclopropylmethyl cation could be considered a transient intermediate. However, due to its inherent instability and propensity for rearrangement, its direct observation is challenging. Spectroscopic techniques such as NMR could potentially be used to detect stable intermediates or rearranged products that would provide evidence for the transient existence of such cationic species. For instance, the formation of homoallyl or cyclobutyl derivatives would strongly suggest a carbocationic pathway.

| Reaction | Postulated Intermediate | Evidence/Detection Method |

| Ether Formation | Cyclopropylmethoxide anion | Reaction requirement of a base |

| Ether Cleavage (Sₙ2) | Oxonium ion, Pentacoordinate transition state | Kinetic studies, Isotopic labeling |

| Ether Cleavage (Sₙ1-like) | Cyclopropylmethyl cation (transient) | Analysis of rearranged products (e.g., by GC-MS or NMR) |

Theoretical and Computational Investigations of 2 Cyclopropylmethoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. These methods provide a theoretical lens to examine molecular geometry and electronic behavior with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2-(Cyclopropylmethoxy)pyrimidine, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry. This involves calculating key structural parameters.

A systematic DFT analysis would yield a data table similar to the hypothetical one presented below, detailing the bond lengths and angles within the this compound molecule. These computed values offer a precise three-dimensional representation of the molecule in its ground state.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.39 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.34 | |

| C2-O | 1.36 | |

| O-CH2 | 1.43 | |

| CH2-C(cyclopropyl) | 1.51 | |

| Bond Angle | N1-C2-N3 | 127.0 |

| C2-N1-C6 | 115.0 | |

| N1-C6-C5 | 123.0 | |

| C6-C5-C4 | 118.0 | |

| C5-C4-N3 | 123.0 | |

| C4-N3-C2 | 115.0 | |

| N1-C2-O | 116.5 | |

| N3-C2-O | 116.5 | |

| C2-O-CH2 | 118.0 |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a DFT calculation. Actual values would be derived from specific computational runs.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring, while the LUMO would also be distributed over the ring system. The specific energy values would be determined through quantum chemical calculations.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is for illustrative purposes. Actual values would be generated from specific computational software.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the hybridization of orbitals within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the extent of electron delocalization, which contributes to molecular stability.

In this compound, NBO analysis would reveal the nature of the bonding within the pyrimidine ring and the cyclopropyl (B3062369) group, as well as the interactions between the ether linkage and the aromatic system. This analysis provides a quantitative description of the Lewis structure and any deviations from it due to electron delocalization.

Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 25.4 |

| LP(1) N3 | π*(C2-N1) | 24.9 |

| π(C5-C6) | π*(C2-N1) | 18.2 |

| σ(C-H) | σ*(C-C) | 5.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the cyclopropyl and methoxy (B1213986) groups would exhibit positive potential. This analysis provides a visual representation of the charge distribution and its influence on chemical reactivity.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can simulate various types of spectra, providing a detailed understanding of its structural and electronic characteristics. These predictive methods are crucial for identifying unknown compounds and for assigning spectral features observed in laboratory measurements.

Computational Simulation of Vibrational Spectra (FT-IR, FT-Raman)

The vibrational spectra of this compound can be computationally simulated using quantum mechanical methods, most notably Density Functional Theory (DFT). These simulations predict the frequencies and intensities of vibrational modes, which correspond to the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the harmonic vibrational frequencies can be determined. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. researchgate.net

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, a frequency calculation is performed. The results allow for the assignment of specific vibrational modes, such as C-H stretching, C-N stretching of the pyrimidine ring, and vibrations associated with the cyclopropyl and methoxy groups, to specific peaks in the spectra. researchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for this compound. This table is a representative example of computational output and is not based on published experimental data for this specific molecule.

| Predicted Frequency (cm⁻¹) (Scaled) | Predicted FT-IR Intensity | Predicted FT-Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 3105 | Medium | High | Aromatic C-H Stretch (Pyrimidine Ring) |

| 3015 | Medium | High | C-H Stretch (Cyclopropyl Ring) |

| 2950 | High | Medium | Asymmetric C-H Stretch (CH₂) |

| 2870 | Medium | Medium | Symmetric C-H Stretch (CH₂) |

| 1580 | High | Low | C=N/C=C Ring Stretch (Pyrimidine) |

| 1470 | High | Medium | C=C Ring Stretch (Pyrimidine) |

| 1250 | High | Low | C-O-C Asymmetric Stretch |

| 1040 | Medium | Low | C-O-C Symmetric Stretch |

| 990 | Medium | High | Pyrimidine Ring Breathing |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can also be predicted computationally. Methodologies for this include both quantum mechanical (QM) calculations and machine learning (ML) approaches. nih.gov QM methods, often using DFT with the Gauge-Independent Atomic Orbital (GIAO) approach, calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C). These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are highly valuable for assigning signals in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where spectral overlap can make assignments ambiguous. nih.gov The accuracy of these predictions has improved significantly, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. nih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound. This table is a representative example of computational output and is not based on published experimental data for this specific molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C4/C6 | 8.50 | 158.0 |

| Pyrimidine C5 | 6.95 | 115.0 |

| Pyrimidine C2 | - | 165.0 |

| OCH₂ | 4.20 | 75.0 |

| Cyclopropyl CH | 1.30 | 12.0 |

| Cyclopropyl CH₂ | 0.60 | 4.0 |

| Cyclopropyl CH₂' | 0.35 | 4.0 |

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its cyclopropylmethoxy side chain, MD simulations can provide critical insights into its conformational landscape. rsc.orgdntb.gov.ua

These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of different low-energy conformations the molecule can adopt, their relative stabilities, and the energy barriers between them. Conformational sampling techniques are essential for understanding how the molecule's shape influences its physical properties and interactions with its environment. This information is particularly relevant in fields like drug design, where a molecule's conformation dictates its ability to bind to a biological target. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the chemical structure of a molecule with its physicochemical properties. nih.gov These models are built by developing mathematical equations that relate numerical descriptors of a molecule's structure to a specific property. For pyrimidine derivatives, QSPR models have been developed to predict a wide range of properties, including biological activities like anticancer or antifungal effects, as well as physicochemical properties such as solubility and toxicity. nih.govscielo.br

To build a QSPR model, a dataset of compounds with known properties is required. Various molecular descriptors—representing steric, electronic, lipophilic, and topological features—are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to create a predictive model. nih.gov Although no specific QSPR studies focused solely on this compound have been identified, its molecular descriptors could be calculated and used within existing QSPR models for pyrimidines to predict its properties.

Design and Synthesis of Structurally Modified Analogues and Derivatives of 2 Cyclopropylmethoxy Pyrimidine

Rational Design Principles for Structural Diversification

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, offering multiple sites for substitution and modification to modulate biological activity and pharmacokinetic profiles. nih.govscialert.net

Substitution at C4, C5, and C6: The unoccupied positions on the pyrimidine ring (C4, C5, and C6) are prime targets for substitution. Research on other pyrimidine-based compounds has shown that introducing small substituents can significantly impact activity. For instance, in a series of 2,4-disubstituted pyrimidines, the introduction of substituents like methyl, cyclopropyl (B3062369), methoxy (B1213986), fluoro, chloro, bromo, and nitrile at the C5 position led to substantial variations in kinase inhibitory activity. nih.gov Specifically, methyl and chloro substituents at this position resulted in a 9-fold and 20-fold increase in potency against the PfPK6 kinase, respectively. nih.gov Such findings suggest a strategy where various electron-donating and electron-withdrawing groups could be installed at the C5 position of the 2-(cyclopropylmethoxy)pyrimidine core to probe electronic and steric requirements for target engagement.

Modification at C4 and C6: The C4 and C6 positions can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, typically starting from a halogenated pyrimidine intermediate (e.g., 2,4-dichloropyrimidine). nih.gov This allows for the introduction of a wide array of amine, alcohol, or thiol-containing fragments, creating diverse libraries of analogues. rsc.org For example, a common synthetic route involves the reaction of a chloropyrimidine with various anilines or amines to yield 2,4-disubstituted pyrimidines. nih.gov

Annulation (Ring Fusion): Fusing another ring system to the pyrimidine core can create more rigid and structurally complex scaffolds, such as pyrido[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, or purines. acs.orgrsc.orgresearchgate.net This approach can enhance binding affinity by accessing additional pockets in a target protein. The synthesis of these fused systems often involves multi-step sequences starting from appropriately substituted pyrimidines. rsc.orgrsc.org For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as potent inhibitors of the VEGFR-2 kinase. researchgate.net

| Modification Site | Example Substituents | Potential Impact | Research Context |

| C5-Position | -CH₃, -Cl, -Br, -F, -OCH₃, -CN | Modulate electronic properties and steric bulk; can significantly enhance potency. nih.gov | Kinase Inhibition nih.gov |

| C4/C6-Positions | Anilines, Amines, Alcohols | Introduce diverse functional groups via SNAr to explore new binding interactions. nih.gov | General Analogue Synthesis nih.gov |

| Ring Fusion | Fused Thiophene, Pyridine, etc. | Increase scaffold rigidity and access additional binding sites. acs.orgresearchgate.net | Kinase Inhibition acs.orgresearchgate.net |

The cyclopropyl group is a key feature, often introduced to improve metabolic stability and provide a favorable conformational constraint. Its modification is a critical aspect of analogue design.

Substitution on the Ring: Introducing substituents directly onto the cyclopropyl ring can create chiral centers and explore specific hydrophobic or polar interactions within a binding site. For example, methyl or fluoro groups could be added to probe for steric tolerance and potential hydrogen bond interactions. conicet.gov.ar

Ring Expansion/Contraction: Replacing the cyclopropyl ring with other cycloalkyl groups, such as cyclobutyl or cyclopentyl, is a common strategy to assess the impact of ring size on biological activity. google.com This modification alters the lipophilicity and the spatial orientation of the substituent, which can be crucial for optimal binding.

Bioisosteric Replacement: In some contexts, the cyclopropyl group can be replaced by bioisosteres to improve properties. Research on fungicidal pyrimidine-5-carboxamides demonstrated that the presence of the cyclopropyl moiety directly attached to the pyrimidine ring was beneficial for improving activity compared to analogues lacking it. sioc-journal.cn This highlights the importance of this specific group, but also suggests that other strained ring systems or functional groups that mimic its properties could be explored.

The ether linkage is a critical connection that dictates the positioning of the cyclopropyl group relative to the pyrimidine core.

Linker Homologation: The length of the alkyl chain in the alkoxy linker can be extended from methylene (B1212753) (-CH₂-) to ethylene (B1197577) (-CH₂-CH₂-) or longer chains. This alters the flexibility and reach of the cyclopropyl group. The synthesis of such analogues can be achieved via Williamson ether synthesis using the corresponding cyclopropylalkanols (e.g., cyclopropylethanol).

Bioisosteric Replacement of the Ether Oxygen: The oxygen atom of the ether can be replaced with other functional groups to form bioisosteres, such as a thioether (-S-), an amine (-NH- or -NR-), or a methylene group (-CH₂-). nih.gov For example, the synthesis of 8-(cyclopropylmethoxy)-2-(methylthio)pyrido[3,4-d]pyrimidine involves a related cyclopropylmethoxy group, and its thioether counterpart at the 2-position demonstrates the feasibility of incorporating different linkers and functional groups within the broader scaffold family. acs.orgcore.ac.uk These changes can affect hydrogen bonding capacity, metabolic stability, and conformational preferences.

Parallel and Combinatorial Synthesis Strategies for Library Generation

To efficiently explore the vast chemical space created by the design principles outlined above, parallel and combinatorial synthesis techniques are employed. mt.com These methods allow for the rapid production of large, organized collections (libraries) of related compounds for high-throughput screening. mt.comhitgen.com

A typical strategy involves a divergent synthetic approach where a common intermediate is treated with a diverse set of building blocks. hitgen.com For the synthesis of this compound analogues, a hypothetical combinatorial approach could proceed as follows:

Scaffold Preparation: A key intermediate, such as 2-(cyclopropylmethoxy)-4,6-dichloropyrimidine, is synthesized in bulk.

Library Generation: The dichloro-intermediate is then distributed into an array of reaction vessels (e.g., a 96-well plate).

Diversification: Each well is treated with a different nucleophile, such as a unique amine or alcohol. A second diversification step could follow by reacting the remaining chloro-substituent with another set of reagents.

This approach was successfully used in the parallel solution-phase synthesis of a library of 24 different 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.com In that work, a key pyrimidine-5-carboxylic acid intermediate was activated and then reacted in parallel with a series of 12 different aliphatic amines to generate the final amide library. mdpi.com Similarly, solid-phase synthesis strategies have been developed for heterocyclic libraries, including pyridines and pyrido[2,3-d]pyrimidines, where intermediates are bound to a resin, facilitating purification after each reaction step. 5z.com

Strategies for Stereoselective Synthesis of Chiral Analogues

When modifications to the this compound structure introduce chirality—for instance, by substituting the cyclopropyl ring or the methoxy linker—the synthesis of single enantiomers or diastereomers becomes critical, as different stereoisomers often exhibit distinct biological activities.

The primary strategy for stereoselective synthesis is to use a chiral building block. For example, if a methyl group were to be introduced on the cyclopropyl ring, a stereoselective synthesis would start with an enantiomerically pure form of methylcyclopropanemethanol. This chiral alcohol could then be coupled to the pyrimidine scaffold, for example, via a Mitsunobu reaction or a Williamson ether synthesis, which typically proceed with inversion or retention of configuration at the chiral center, respectively. nih.gov

While direct examples for this compound are not prevalent, the principles are well-established in organic synthesis. The stereoselective total synthesis of complex natural products like the epothilones, which contain multiple chiral centers, often relies on the use of chiral pool starting materials or asymmetric reactions to set key stereocenters early in the synthetic sequence. ethz.ch These established methodologies can be adapted to construct chiral side chains or building blocks for incorporation into the pyrimidine framework, enabling the targeted synthesis of specific, stereochemically pure analogues.

Future Research Directions and Unexplored Avenues in 2 Cyclopropylmethoxy Pyrimidine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, with numerous methods established over the years. growingscience.com For 2-(Cyclopropylmethoxy)pyrimidine, future research could focus on optimizing existing methods and developing novel, more efficient synthetic pathways.

One promising approach involves the adaptation of existing general procedures for the synthesis of 2-substituted pyrimidines. For instance, a method for synthesizing 2-substituted pyrimidine-5-carboxylic esters utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org This could potentially be adapted for the synthesis of this compound by using a cyclopropylmethoxy-substituted amidine. Such an approach offers a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org

Another avenue for exploration is the use of cross-coupling reactions. The Suzuki coupling, for example, has been employed in the synthesis of pyrimidine-containing amides. researchgate.net Investigating the use of palladium or copper catalysts to couple a cyclopropylmethoxy-containing fragment with a suitable pyrimidine precursor could lead to a versatile and efficient synthesis. researchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into its potential applications.

Quantitative Structure-Activity Relationship (QSAR) models are a key area of predictive chemistry. scirp.orgmdpi.com By developing QSAR models for a series of pyrimidine derivatives, it is possible to predict the biological activity of new compounds like this compound. scirp.org These models use quantum chemical descriptors, such as dipole moment, the energy of the highest occupied molecular orbital (HOMO), and isotropic polarizability, to correlate the structure of a molecule with its activity. scirp.org Such predictive modeling could be instrumental in identifying potential therapeutic applications for this compound. mdpi.comrsc.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of this compound. scirp.org These calculations can provide information on the molecule's geometry, frontier molecular orbitals, and charge distribution. researchgate.net This knowledge is crucial for predicting how the molecule will interact with biological targets or other chemical species. For instance, understanding the charge delocalization patterns can help in designing molecules with enhanced binding affinities. researchgate.net

Molecular docking simulations are another valuable computational tool. These simulations can predict the binding mode of this compound within the active site of a target protein, providing insights into potential drug-target interactions. nih.gov By identifying key interactions, such as hydrogen bonds and π-stacking, researchers can optimize the structure of the molecule to improve its efficacy. researchgate.net

Exploration of Supramolecular Chemistry involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for creating novel materials and functional systems. thno.orgbbau.ac.in The pyrimidine ring, with its nitrogen atoms, is capable of forming hydrogen bonds and participating in π-π stacking interactions, making it an excellent building block for supramolecular assemblies. thno.org

Future research could explore the ability of this compound to form host-guest complexes. Cyclodextrins, for example, are known to encapsulate hydrophobic guest molecules within their cavities, and could potentially form inclusion complexes with the cyclopropylmethoxy group of the target molecule. thno.org Such complexes could enhance the solubility and stability of this compound.

The formation of two-dimensional (2D) supramolecular networks on surfaces is another area of interest. mdpi.com By carefully designing the experimental conditions, it may be possible to induce the self-assembly of this compound molecules into well-ordered structures on a solid substrate. mdpi.com These ordered assemblies could have applications in areas such as nanoscience and sensor technology. bbau.ac.in

Furthermore, the dynamic nature of supramolecular interactions could be exploited to create stimuli-responsive materials. thno.org For example, changes in pH or temperature could be used to control the assembly and disassembly of supramolecular structures containing this compound, leading to the development of "smart" materials with tunable properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms, particularly flow chemistry, has revolutionized the way molecules are produced. syrris.com This approach offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. syrris.comscielo.br

For the synthesis of this compound, flow chemistry could enable a more efficient and controlled process. mdpi.com Reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes, can often be carried out safely and efficiently in a continuous flow reactor. scielo.br This could open up new synthetic routes to this compound that are not feasible using traditional methods.

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for screening. syrris.com By combining flow chemistry with automated purification and analysis, it is possible to synthesize and test a large number of compounds in a short amount of time. beilstein-journals.orgrsc.org This high-throughput approach can significantly accelerate the discovery of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Cyclopropylmethoxy)pyrimidine in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .

- Containment: Conduct reactions in a fume hood or glovebox to minimize inhalation risks .

- Waste Management: Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. How should this compound be stored to maintain stability?

- Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C .

- Avoid proximity to oxidizing agents (e.g., peroxides) or strong acids/bases to prevent degradation .

- Regularly monitor storage conditions using temperature loggers and inspect for container integrity .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm structural integrity. For example, cyclopropyl protons typically appear as multiplet signals at δ 0.5–1.5 ppm, while pyrimidine protons resonate at δ 6.5–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic intermediates) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode can verify molecular weight and detect impurities .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yields?

- Methodological Answer:

- Substituent Compatibility: Introduce the cyclopropylmethoxy group early in the synthesis to avoid steric hindrance during pyrimidine ring closure .

- Catalytic Systems: Test palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation, optimizing solvent (toluene/DMF) and temperature (80–100°C) .

- Purification: Use gradient flash chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

Q. What strategies address stability challenges of this compound under varying pH conditions?

- Methodological Answer:

- pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to pyrimidinone derivatives) .

- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative degradation .

Q. How can computational modeling predict biological interactions of this compound derivatives?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize the cyclopropylmethoxy group’s conformational flexibility .